molecular formula C15H8ClF3N2 B13088390 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline

4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline

Cat. No.: B13088390
M. Wt: 308.68 g/mol
InChI Key: GHRPXXXRZYEBAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 4-chloro-3-nitrobenzoic acid with 4-(trifluoromethyl)aniline under specific conditions to form the desired quinazoline derivative . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C15H8ClF3N2

Molecular Weight

308.68 g/mol

IUPAC Name

4-chloro-2-[4-(trifluoromethyl)phenyl]quinazoline

InChI

InChI=1S/C15H8ClF3N2/c16-13-11-3-1-2-4-12(11)20-14(21-13)9-5-7-10(8-6-9)15(17,18)19/h1-8H

InChI Key

GHRPXXXRZYEBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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